2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through a process known as 1,3-dipolar cycloaddition . This process involves the addition of a propargylic acid amide to a bicyclic sydnone, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .
Biochemical Pathways
The compound is part of the pyrazole core, which is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As the compound is part of a unique collection of chemicals provided to early discovery researchers
Biological Activity
2,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety and a tetrahydropyrazolo-pyridine derivative. Its molecular formula is C13H16N4O2, with a molecular weight of approximately 252.29 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo compounds often exhibit antimicrobial properties. For instance, studies on related pyrazolo compounds have demonstrated significant inhibition against various bacterial strains and fungi. The mechanism typically involves interference with microbial cell wall synthesis or metabolic pathways.
Anti-inflammatory Effects
Compounds similar to this compound have shown promising anti-inflammatory activities. A review highlighted that pyrazolo derivatives can act as selective COX-2 inhibitors, which are critical in managing inflammation. In vivo studies reported that certain pyrazolo compounds exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .
Analgesic Properties
The analgesic potential of pyrazolo compounds has been documented in several studies. For example, some derivatives demonstrated significant pain relief in animal models, attributed to their ability to modulate pain pathways via central nervous system interactions. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrazole ring can enhance analgesic potency .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Many pyrazolo compounds inhibit enzymes such as cyclooxygenases (COX), which play a pivotal role in inflammatory processes.
- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) may contribute to their analgesic effects.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress-related damage in cells.
Case Studies
Properties
IUPAC Name |
2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-13(10(2)19-9)14(18)16-11-4-6-17-12(8-11)3-5-15-17/h3,5,7,11H,4,6,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPOTOJACYRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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